6-Methyl-3-[(4-methylbenzyl)thio]-1,2,4-triazin-5(2H)-one
Description
6-Methyl-3-[(4-methylbenzyl)thio]-1,2,4-triazin-5(2H)-one is a chemical compound with the molecular formula C12H13N3OS and a molecular weight of 247.316 g/mol It is a member of the triazine family, characterized by a triazine ring structure with various substituents
Properties
IUPAC Name |
6-methyl-3-[(4-methylphenyl)methylsulfanyl]-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-8-3-5-10(6-4-8)7-17-12-13-11(16)9(2)14-15-12/h3-6H,7H2,1-2H3,(H,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBAWNDUVJYVSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(C(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-[(4-methylbenzyl)thio]-1,2,4-triazin-5(2H)-one typically involves the reaction of 6-methyl-1,2,4-triazin-5(2H)-one with 4-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-[(4-methylbenzyl)thio]-1,2,4-triazin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazine ring can be reduced under specific conditions, although this is less common.
Substitution: The methyl and benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted triazine derivatives .
Scientific Research Applications
6-Methyl-3-[(4-methylbenzyl)thio]-1,2,4-triazin-5(2H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 6-Methyl-3-[(4-methylbenzyl)thio]-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-3-[(4-chlorobenzyl)thio]-1,2,4-triazin-5(2H)-one
- 6-Methyl-3-[(4-nitrobenzyl)thio]-1,2,4-triazin-5(2H)-one
- 6-Methyl-3-[(4-methoxybenzyl)thio]-1,2,4-triazin-5(2H)-one
Uniqueness
6-Methyl-3-[(4-methylbenzyl)thio]-1,2,4-triazin-5(2H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 4-methylbenzyl group enhances its lipophilicity and potential interactions with hydrophobic pockets in proteins, making it a valuable compound for drug discovery and development .
Biological Activity
6-Methyl-3-[(4-methylbenzyl)thio]-1,2,4-triazin-5(2H)-one, with the CAS number 872629-58-8, is a compound that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potentials.
- Molecular Formula : C₁₂H₁₃N₃OS
- Molecular Weight : 247.32 g/mol
- Density : 1.3 ± 0.1 g/cm³
- Boiling Point : 375.5 ± 45.0 °C at 760 mmHg
- Flash Point : 180.9 ± 28.7 °C
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is believed to inhibit specific enzymes by binding to their active sites or allosteric sites, thereby affecting cellular processes such as:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Cell Proliferation and Apoptosis : It could influence pathways that regulate cell growth and programmed cell death.
- Inflammatory Response Modulation : The compound may have anti-inflammatory properties, potentially impacting conditions characterized by excessive inflammation.
Case Studies and Research Findings
Several studies have evaluated the biological activities of similar triazine derivatives:
-
Antibacterial Studies :
- A study demonstrated that certain triazine derivatives exhibited minimum inhibitory concentrations (MICs) as low as 50 μg/mL against Mycobacterium smegmatis .
- Compounds with electron-withdrawing groups on the aromatic ring showed enhanced antibacterial activity compared to those with electron-donating groups .
- Enzyme Inhibition Studies :
-
Inflammation and Cancer Research :
- Some derivatives have shown promise in modulating inflammatory responses and inhibiting cancer cell proliferation through various pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazine derivatives:
| Compound Structure | Biological Activity | Notes |
|---|---|---|
| Electron-withdrawing substituents | Increased antibacterial activity | Enhances binding affinity to target enzymes |
| Aromatic rings with methyl groups | Improved solubility and bioavailability | Facilitates cellular uptake |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
